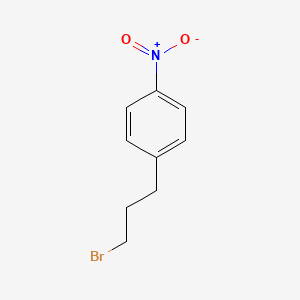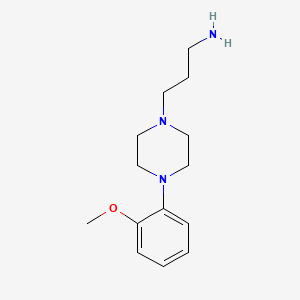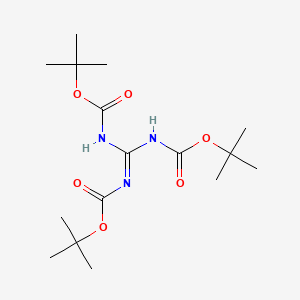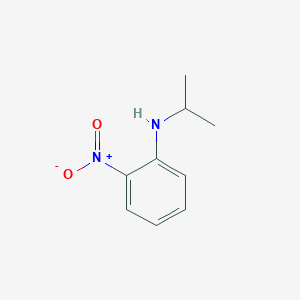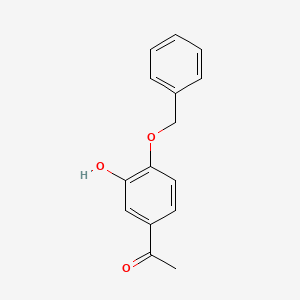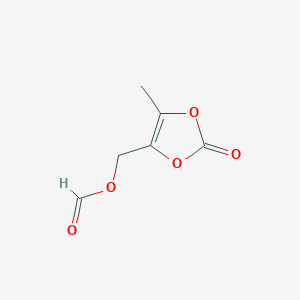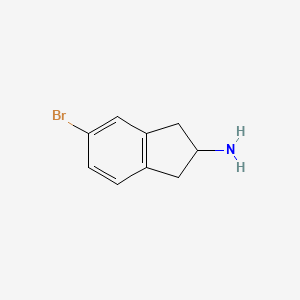
5-bromo-2,3-dihydro-1H-inden-2-amine
Descripción general
Descripción
“5-bromo-2,3-dihydro-1H-inden-2-amine” is a chemical compound with the CAS Number: 73536-88-6. It has a molecular weight of 212.09 and its IUPAC name is 5-bromo-2,3-dihydro-1H-inden-2-ylamine . The physical form of this compound is a white to yellow liquid .
Physical And Chemical Properties Analysis
“5-bromo-2,3-dihydro-1H-inden-2-amine” is a white to yellow liquid . It is stored at temperatures between 2-8°C . The compound has a molecular weight of 212.09 .Aplicaciones Científicas De Investigación
Catalysis and Amination
- 5-Bromo-2,3-dihydro-1H-inden-2-amine is used in selective amination reactions catalyzed by palladium complexes. This process predominantly yields aminopyridine products with high efficiency and excellent chemoselectivity (Ji, Li, & Bunnelle, 2003).
Synthesis of Heterocycles
- It is utilized in the synthesis of various heterocyclic compounds, such as 1H-benzothieno[2,3-c]pyrroles and aminomethylbenzo[b]thiophens. This involves condensation reactions with different amines (Chapman, Clarke, Ewing, & Saraf, 1968).
Building Block in Organic Synthesis
- It serves as a building block in organic synthesis, where its reactions with primary amines lead to the formation of aza-heterocycles. This compound demonstrates versatility in synthetic chemistry (Westerlund, Gras, & Carlson, 2001).
Synthesis of Functionalized Pyrroles
- The compound is key in synthesizing functionalized pyrroles, especially in reactions with primary aliphatic amines, leading to the creation of diverse chemical structures (Zanatta, Zachow, Mittersteiner, Aquino, Bonacorso, & Martins, 2021).
Development of Efficient Synthesis Methods
- It is also important in developing efficient and economical synthesis methods for various chemical compounds, such as 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride (Prashad, Hu, Har, Repič, Blacklock, & Lohse, 2006).
Investigation of Binding Affinities
- Research has been conducted to explore how structural modifications in compounds like 5-bromo-2,3-dihydro-1H-inden-2-amine affect their binding affinities to biological receptors, such as σ1 and σ2 receptors (Fan, Lever, & Lever, 2011).
Environmental Friendly Synthesis
- The compound has been used in environmentally friendly methods to synthesize highly functionalized chemical structures, highlighting its role in green chemistry (Aquino, Leonel, Gariboti, Frizzo, Martins, Bonacorso, & Zanatta, 2015).
Safety and Hazards
The safety information available for “5-bromo-2,3-dihydro-1H-inden-2-amine” indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . The compound is labeled with the signal word “Warning” and the hazard statements H302, H315, H319, and H335 .
Mecanismo De Acción
Target of Action
This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Indole derivatives have been found to have diverse biological activities , suggesting that 5-bromo-2,3-dihydro-1H-inden-2-amine may also interact with multiple targets.
Mode of Action
Based on its structural similarity to other indole derivatives, it is plausible that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antiviral, and anticancer activities . Therefore, it is possible that 5-bromo-2,3-dihydro-1H-inden-2-amine may have similar effects.
Propiedades
IUPAC Name |
5-bromo-2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAVYCTUVYJSMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461613 | |
| Record name | 5-BROMO-INDAN-2-YLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2,3-dihydro-1H-inden-2-amine | |
CAS RN |
73536-88-6 | |
| Record name | 5-BROMO-INDAN-2-YLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

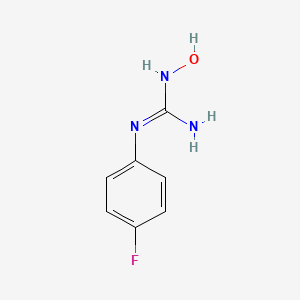

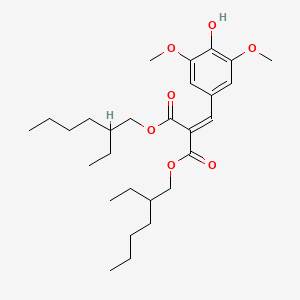


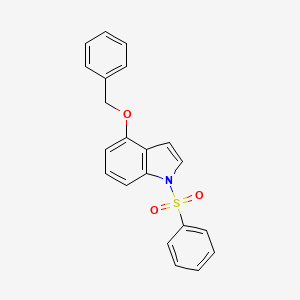
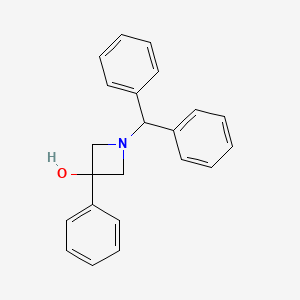
amine](/img/structure/B1600386.png)
